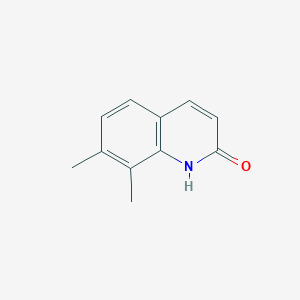
7,8-Dimethyl-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
One of the primary applications of 7,8-Dimethyl-1,2-dihydroquinolin-2-one is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of Alzheimer's disease (AD), where increased levels of acetylcholine can enhance cognitive function.
- Mechanism of Action : The compound acts as a non-competitive inhibitor of AChE, which means it can bind to the enzyme regardless of whether acetylcholine is present. Studies have shown that derivatives of this compound exhibit strong inhibition against human recombinant AChE with IC50 values in the low micromolar range .
- Case Study : A study evaluated various quinolinone derivatives, including those based on this compound. Among these, certain derivatives demonstrated significant AChE inhibition (up to 95% at 10 µM concentration), highlighting their potential as multitarget small molecules for AD therapy .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
- Cell Lines Tested : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and breast cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways .
- Comparative Efficacy : In comparison with established chemotherapeutic agents, derivatives of this compound have shown comparable or superior efficacy against certain cancer types, suggesting a promising avenue for further drug development .
Potential in Neurodegenerative Disease Treatment
Beyond its role as an AChE inhibitor, the compound's neuroprotective effects make it a candidate for treating neurodegenerative diseases beyond Alzheimer's.
- Neuroprotective Mechanisms : Research indicates that compounds like this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegeneration .
Summary Table of Biological Activities
Propriétés
Numéro CAS |
154205-26-2 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9-5-6-10(13)12-11(9)8(7)2/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
NBMQESXIRXDRCD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=CC(=O)N2)C |
SMILES canonique |
CC1=C(C2=C(C=C1)C=CC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















